Product packaging for Imiglucerase(Cat. No.:CAS No. 154248-97-2)

Imiglucerase

Cat. No.: B1177831
CAS No.: 154248-97-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imiglucerase is a recombinant form of the human enzyme β-glucocerebrosidase, produced via genetic engineering in Chinese hamster ovary cells . Its primary research application is in the study of Enzyme Replacement Therapy (ERT) for Gaucher disease, a lysosomal storage disorder caused by a deficiency of this enzyme . In research settings, this compound is used to investigate the cellular clearance of accumulated glucocerebroside in macrophage-lineage cells, the pathophysiology of Gaucher disease, and the mechanisms of macrophage-targeted enzyme delivery via mannose receptors . Studies with this compound have been pivotal in understanding the reversal of hematological and visceral manifestations of Gaucher disease, including the improvement of anemia, thrombocytopenia, and reduction of liver and spleen volumes . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic human use.

Properties

CAS No.

154248-97-2

Molecular Formula

C12H21NO

Origin of Product

United States

Imiglucerase: Recombinant Glucocerebrosidase Biosynthesis and Production

Mammalian Cell Culture Systems for Recombinant Protein Expression

The production of complex recombinant proteins, particularly those requiring specific post-translational modifications like glycosylation for proper function and targeting, often necessitates the use of eukaryotic expression systems. nih.govjptcp.com Mammalian cell culture systems are frequently employed due to their ability to perform these intricate modifications, which are crucial for the biological activity and pharmacokinetic profile of therapeutic glycoproteins. nih.govjptcp.com

Chinese Hamster Ovary (CHO) Cell Line Utilization

Chinese Hamster Ovary (CHO) cells are a widely used mammalian cell line in the biopharmaceutical industry for the production of recombinant proteins, including imiglucerase. patsnap.comnih.govjptcp.comnih.govfda.govresearchgate.netplos.org These cells are favored for their robust growth in suspension culture, ability to perform complex post-translational modifications akin to human cells, and their amenability to genetic manipulation for high-level protein expression. nih.govjptcp.com The gene encoding human glucocerebrosidase (GBA) is introduced into CHO cells, leading to the stable expression and secretion of the recombinant protein into the culture medium. nih.govjptcp.comjptcp.comresearchgate.net Techniques such as dihydrofolate reductase (DHFR) gene amplification are commonly used in CHO-DG44 or CHO-DXB11 cell lines to enhance the expression levels of the recombinant glucocerebrosidase. nih.gov

Molecular Engineering for Therapeutic Efficacy

The therapeutic efficacy of this compound is not solely dependent on the production of the human glucocerebrosidase protein; it also involves specific molecular engineering strategies, particularly concerning its amino acid sequence and post-translational modifications, to ensure efficient delivery to the target cells—macrophages. patsnap.compatsnap.com

Strategic Post-Translational Modifications: Emphasis on Glycosylation

Glycosylation, the enzymatic process of adding glycans (carbohydrate chains) to proteins, is a critical post-translational modification for this compound. patsnap.comnih.govnih.govfrontiersin.org The glycosylation pattern significantly influences the protein's folding, stability, immunogenicity, and, most importantly for this compound, its targeting to macrophages. patsnap.comnih.govfrontiersin.org Human glucocerebrosidase has four occupied N-linked glycosylation sites. nih.govnih.gov The glycan structures present on the nascent recombinant enzyme produced in CHO cells differ from those required for optimal uptake by macrophages, which primarily occurs via mannose receptors (MRs) on the surface of these cells. nih.govfda.govplos.orgnih.gov

To facilitate efficient uptake by macrophages, the complex oligosaccharides on the recombinant glucocerebrosidase produced in CHO cells undergo post-production enzymatic remodeling. nih.govfda.govplos.orgnih.govfrontiersin.orgoup.com This process involves the sequential digestion of the terminal sugar residues using exoglycosidases to expose the underlying mannose residues. nih.govplos.orgnih.govfrontiersin.org This enzymatic treatment typically removes terminal sialic acid, galactose, and N-acetylglucosamine residues, revealing the mannose-terminated core structures that are recognized by the mannose receptors on macrophages. nih.govfda.gov This targeted modification is essential for directing the enzyme to the lysosomes within macrophages, where the accumulated glucocerebroside substrate is located. patsnap.compatsnap.comfda.gov

The specific glycan structures on recombinant glucocerebrosidase are influenced by both the host cell production system and subsequent post-production processing. nih.govscienceopen.com While this compound, produced in CHO cells, undergoes enzymatic remodeling to expose mannose, other recombinant glucocerebrosidases, like velaglucerase alfa (produced in a human fibroblast cell line with kifunensine (B1673639) treatment) or taliglucerase alfa (produced in carrot cells), utilize different strategies to achieve mannose-terminated glycans. nih.govplos.orgfrontiersin.orgscienceopen.comhres.ca

Studies comparing the glycosylation profiles of these enzymes reveal distinct differences in their glycan structures. This compound primarily contains paucimannose (B12396251) structures, often with core fucosylation, after enzymatic remodeling. nih.govscienceopen.comresearchgate.netnih.gov However, some residual glycans with terminal N-acetylglucosamine, galactose, and sialic acid may still be present due to incomplete digestion. nih.govscienceopen.com In contrast, velaglucerase alfa predominantly features high-mannose type glycans (e.g., Man9GlcNAc2) due to the inhibition of mannosidase I during production. nih.govscienceopen.comresearchgate.net Taliglucerase alfa, produced in plant cells, also exhibits predominantly mannose-exposed glycans, though the specific structures may differ from those of mammalian-expressed enzymes. nih.govscienceopen.comhres.ca

Despite these variations in detailed glycan structures and mannose chain lengths, comparative studies have shown that the different glycosylation profiles achieved through various production systems and processing methods can result in comparable enzymatic activity, stability, and uptake by macrophages. nih.govnih.govoup.com However, differences in glycan structures can potentially influence other factors such as binding to mannose-binding lectin (MBL) and potential immunogenicity, although clinical studies have indicated similar therapeutic outcomes for different preparations. nih.govnih.gov

Table 1: Comparison of Glycan Characteristics of Recombinant Glucocerebrosidases

FeatureThis compound (Cerezyme)Velaglucerase Alfa (Vpriv)Taliglucerase Alfa (Elelyso)
Production SystemCHO cells nih.govscienceopen.comHuman fibroblast cell line nih.govscienceopen.comCarrot cells nih.govscienceopen.com
Mannose Exposure StrategyPost-production enzymatic remodeling nih.govfda.govKifunensine treatment during production nih.govresearchgate.netTargeting to vacuole in plant cells frontiersin.org
Predominant Glycan TypePaucimannose nih.govscienceopen.comresearchgate.netHigh-mannose nih.govscienceopen.comresearchgate.netPauci-mannosidic frontiersin.org
Core FucosylationOften present researchgate.netnih.govNot typically predominantMay differ based on plant glycosylation
Terminal Residues (post-processing)May have residual GlcNAc, Gal, SA nih.govscienceopen.comPredominantly mannose nih.govresearchgate.netPredominantly mannose hres.ca
Comparative Analysis of Glycosylation Patterns (e.g., vs. Velaglucerase Alfa, Taliglucerase Alfa)

This compound, velaglucerase alfa, and taliglucerase alfa are all recombinant forms of beta-glucocerebrosidase used in ERT for Gaucher disease, but they exhibit distinct glycosylation patterns due to differences in their production systems and subsequent modifications. scienceopen.comnih.govportlandpress.com These variations in glycosylation can influence cellular uptake and potentially immunogenicity. nih.govresearchgate.net

This compound, produced in CHO cells, contains primarily complex-type glycans with core fucosylation that terminate with a chitobiose tri-mannosyl core after exoglycosidase treatment. nih.govresearchgate.net The predominant glycan structure observed in this compound is Man₃GlcNAc₂, often with the addition of a core (α1-6)-linked fucose or a terminal GlcNAc. scienceopen.comnih.gov Approximately 61% of the glycans are of this predominant type, while the remaining 40% are of various complexities, including additional GlcNAc, galactose (Gal), and sialic acid (SA) residues. scienceopen.comnih.gov

Velaglucerase alfa is produced in a human fibroblast cell line using gene activation technology. wright.edufda.gov During its production, the mannosidase I inhibitor kifunensine is used, which results in a glycosylation profile predominantly consisting of high-mannose type glycans. portlandpress.comnih.gov The most abundant glycan on velaglucerase alfa is Man₉GlcNAc₂, constituting about 50% of the total glycans. scienceopen.comnih.govportlandpress.com Other high-mannose structures (Man₆–₈GlcNAc₂) account for over 40%, with about 10% being complex-type structures. portlandpress.com Velaglucerase alfa contains longer chain high-mannose type glycans compared to the core mannose structures found on this compound. researchgate.netwright.edu

Taliglucerase alfa is produced using a plant cell-based expression system, specifically genetically modified carrot root cells. patsnap.commedsafe.govt.nzfda.gov This system generates glycosylation patterns typical of plant-expressed proteins. medsafe.govt.nz Taliglucerase alfa has a highly homogeneous glycan profile, with almost 100% paucimannose structures. nih.gov These structures include an (α1-3)-linked fucose attached to the reducing GlcNAc and a xylose substituted to the bisecting mannose, residues that are characteristic of plant but not mammalian glycoproteins. nih.govmedsafe.govt.nz

Despite these differences in glycosylation profiles, studies have shown that all three recombinant beta-glucocerebrosidases exhibit comparable enzymatic activity and stability. nih.gov However, the differences in glycosylation can impact cellular internalization. The rate of velaglucerase alfa internalization into human macrophages has been shown to be at least twofold greater than that of this compound, a difference attributed to the presence of longer chain high-mannose type glycans on velaglucerase alfa. nih.govresearchgate.netrcsb.orgproteopedia.org

The average glycan mass also differs among the three enzymes. The calculated weighted average glycan mass for this compound was found to be approximately 1161 Da, similar to taliglucerase alfa at 1160 Da, while velaglucerase alfa had a higher average glycan mass of 1790 Da, reflecting its larger high-mannose structures. scienceopen.com All three enzymes typically have four occupied glycosylation sites out of five potential sites. scienceopen.comnih.govfda.gov

The following table summarizes some key differences in the glycosylation patterns:

FeatureThis compound (CHO cells)Velaglucerase Alfa (Human cell line)Taliglucerase Alfa (Carrot cells)
Predominant GlycansPaucimannose (Man₃GlcNAc₂) with core fucose/terminal GlcNAc scienceopen.comnih.govHigh-mannose (Man₆–₉GlcNAc₂), predominantly Man₉GlcNAc₂ scienceopen.comnih.govportlandpress.comPaucimannose with core fucose and xylose nih.govmedsafe.govt.nz
Terminal ResiduesGlcNAc, Gal, SA (in addition to mannose) scienceopen.comnih.govMannose scienceopen.comnih.govportlandpress.comMannose nih.govmedsafe.govt.nz
Plant-specific GlycansAbsentAbsentPresent (xylose, α1-3 fucose) nih.govmedsafe.govt.nz
Average Glycan Mass~1161 Da scienceopen.com~1790 Da scienceopen.com~1160 Da scienceopen.com

Table 1: Comparative Glycosylation Features

While the amino acid sequence of this compound and velaglucerase alfa are largely identical to the natural human enzyme (with this compound having a single amino acid substitution), taliglucerase alfa includes additional residues at both the N and C termini. scienceopen.comnih.govopenaccessjournals.com Despite these structural and glycosylation differences, all three enzymes function to hydrolyze glucocerebroside. drugbank.compatsnap.comfda.gov

Structural Biology and Enzymatic Function of Imiglucerase

Molecular Architecture and Domain Organization

β-Glucocerebrosidase is a monomeric glycoprotein (B1211001) composed of 497 amino acids with a molecular mass of approximately 60,430 Da fda.govwikipedia.org. Its structure is organized into three distinct domains: Domain I, Domain II, and Domain III wikipedia.orgucl.ac.ukresearchgate.net.

Domain I (residues 1–27 and 383–414) is characterized by a small three-stranded anti-parallel β-sheet. This domain contains two disulfide bridges essential for proper folding and a glycosylated residue (Asn19) important for in vivo catalytic activity embopress.orgwikipedia.org.

Domain II (residues 30–75 and 431–497) consists of two β-sheets that resemble an immunoglobulin fold, forming an independent domain embopress.orgwikipedia.orgucl.ac.uk.

Domain III (residues 76–381 and 416–430) is the largest domain and is homologous to a TIM barrel ((β/α)8 fold), a highly conserved structure among glycoside hydrolases. This domain harbors the active site of the enzyme wikipedia.orgucl.ac.ukproteopedia.orgnih.gov.

Domains I and III are tightly associated, while Domain II and III are connected by a disordered linker wikipedia.orgucl.ac.uk.

Insights from X-ray Crystallography of Recombinant Glucocerebrosidase

X-ray crystallography has provided detailed insights into the three-dimensional structure of recombinant glucocerebrosidase, including imiglucerase (Cerezyme®) proteopedia.orgnih.govproteopedia.org. Crystal structures have confirmed the three-domain organization and the location of the active site within Domain III proteopedia.orgnih.gov. Studies comparing the crystal structures of this compound and other recombinant forms like velaglucerase alfa have shown striking similarities in the positions of key active site residues proteopedia.orgproteopedia.org. The catalytic domain, the TIM barrel (Domain III), is consistent with its classification as a member of the glycoside hydrolase family 30 wikipedia.orgproteopedia.org. Crystal structures have also been obtained in complex with inhibitors, providing further details about the active site interactions nih.govpdbus.orgpdbj.orgpdbj.org.

Active Site Characterization and Catalytic Residues

The active site of β-glucocerebrosidase is located within the TIM barrel structure of Domain III wikipedia.orgproteopedia.orgnih.gov. It is here that the substrate glucocerebroside binds in proximity to the catalytic residues wikipedia.org. Two glutamic acid residues, E235 and E340, have been identified as the catalytic residues essential for the enzyme's function wikipedia.orgucl.ac.ukresearchgate.netproteopedia.org. E340 acts as the catalytic nucleophile, while E235 serves as the acid-base residue ucl.ac.ukebi.ac.uk. The distance between the carboxylic oxygens of these catalytic residues is consistent with a catalytic mechanism involving acid-base hydrolysis proteopedia.orgnih.gov. Other residues within the active site, such as H311, W312, Y313, and N396, also play roles, although their conformations can vary slightly between different recombinant forms proteopedia.org. N370 is located near the active site and is in close proximity to E340 nih.gov.

Enzyme Kinetics and Catalytic Mechanisms

This compound catalyzes the hydrolysis of glucocerebroside through a specific enzymatic mechanism. Its activity is characterized by kinetic parameters that describe the enzyme's efficiency and substrate affinity.

Substrate Hydrolysis: Glucosylceramide to Glucose and Ceramide

The primary function of β-glucocerebrosidase is to catalyze the hydrolysis of the β-glycosidic linkage of glucosylceramide (also known as glucocerebroside). This reaction cleaves the substrate into two products: glucose and ceramide wikipedia.orgmdpi.comresearchgate.netsdbonline.orgnih.gov. This process is a crucial step in the metabolism of glycolipids within the lysosome wikipedia.orgresearchgate.net. The enzyme is active towards glucosylceramide molecules with varying fatty acyl moieties nih.gov.

The catalytic mechanism involves acid-base catalysis by the two glutamic acid residues, E235 and E340, and proceeds through a two-step process wikipedia.orgucl.ac.uk. In the first step, E235 protonates the sphingosine (B13886) moiety as it is released, while E340 performs a nucleophilic attack at the anomeric carbon of the O-glycosidic linkage, forming a covalent enzyme-substrate intermediate wikipedia.orgucl.ac.ukebi.ac.uk. In the second step, a water molecule, activated by E235 acting as a base, hydrolyzes the intermediate, releasing glucose and regenerating the free enzyme wikipedia.orgebi.ac.uk.

The enzyme's activity is enhanced by the presence of the activator protein Saposin C and negatively charged lipids, which are thought to help recruit glucocerebroside to the active site wikipedia.orgucl.ac.uknih.govmdpi.compnas.org.

Kinetic Parameters (kcat, Km, Vmax) and Specific Activity Measurements

Enzyme kinetics describes the quantitative aspects of enzyme catalysis. Key parameters include Km, Vmax, and kcat.

Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an indicator of the enzyme's apparent affinity for its substrate; a lower Km generally indicates higher affinity reddit.comlibretexts.orgyoutube.com.

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. Vmax is directly proportional to the enzyme concentration reddit.comlibretexts.orgyoutube.com.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the catalytic efficiency of the enzyme and is independent of enzyme concentration (Vmax = kcat * [Enzyme]) reddit.comlibretexts.orgyoutube.combiorxiv.org.

Specific activity is a measure of enzyme purity and activity, typically expressed as units of enzyme activity per milligram of protein. An enzyme unit (U) is commonly defined as the amount of enzyme that catalyzes the hydrolysis of 1 micromole of a specific substrate (such as para-nitrophenyl-β-D-glucopyranoside, pNP-Glc) per minute under defined conditions (e.g., 37°C) fda.govrxlist.comwikidoc.orgsanofi.us.

Research findings have reported kinetic parameters for recombinant glucocerebrosidase, including this compound. For instance, using a fluorescent glucocerebroside analog (C6-NBD-GlcCer), this compound has a reported Km of 15.2 µM researchgate.net. Specific activity measurements for this compound and velaglucerase alfa using a 210 µM glucocerebroside substrate concentration have shown similar values, around 24-26 U/mg nih.govproteopedia.orgresearchgate.net.

Here is a table summarizing some reported kinetic parameters:

ParameterValue (this compound)SubstrateConditionsSource
Km15.2 µMC6-NBD-GlcCerNot specified in detail in snippet researchgate.net
Specific Activity24 U/mg210 µM GlcCerNot specified in detail in snippet researchgate.net 14, 16
Specific Activity26 U/mg210 µM GlcCer (Velaglucerase alfa)Not specified in detail in snippet researchgate.net 14, 16

Note: Specific conditions (e.g., pH, temperature, presence of activators) can influence kinetic parameters.

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, temperature profiles)

The enzymatic activity of β-glucocerebrosidase is significantly influenced by environmental factors, particularly pH and temperature.

β-Glucocerebrosidase is a lysosomal enzyme and is optimally active at the acidic pH found within lysosomes, typically around pH 5.5 wikipedia.orgnih.gov. The acidic environment is crucial for its maximal catalytic activity wikipedia.orgnih.gov. While the specific temperature profile for optimal this compound activity is not explicitly detailed in the provided search results, enzyme activity is generally temperature-dependent, with an optimal temperature range and decreased activity at temperatures significantly above or below this range due to effects on enzyme structure and reaction rate. In vitro assays are often conducted at 37°C fda.govrxlist.comwikidoc.orgsanofi.us. The stability of reconstituted this compound solutions is also dependent on temperature, with recommendations for storage at 2-8°C or room temperature (20-25°C) for limited periods rxlist.comwikidoc.orgsanofi.us.

The activity of GCase is also known to be affected by other factors, including the presence of the activator protein Saposin C and negatively charged lipids wikipedia.orgucl.ac.uknih.govmdpi.compnas.org.

Interaction with Substrate Analogs and Inhibitors (non-therapeutic contexts)

Studies involving substrate analogs and inhibitors have provided insights into the enzymatic mechanism and active site characteristics of this compound. These interactions, explored in non-therapeutic contexts, help to understand the enzyme's binding specificities and conformational responses.

This compound's enzymatic activity can be assessed using synthetic substrates like para-nitrophenyl (B135317) β-D-glucopyranoside (pNP-Glc) or 4-methylumbelliferyl β-D-glucopyranoside (4MU-Glc). wikidoc.orgmedsafe.govt.nzrxlist.comsanofi.usplos.orgresearchgate.netaeefegaucher.esplos.org An enzyme unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of one micromole of pNP-Glc per minute at 37°C. wikidoc.orgmedsafe.govt.nzrxlist.comsanofi.us

Kinetic parameters such as Michaelis constant (Km) and maximum reaction rate (Vmax) have been determined for this compound using various substrates. Using a natural glucosylceramide substrate, this compound has a reported Km of 15 μM and a Vmax of 0.56 μM min−1. nih.gov With the fluorescent GlcCer analog C6-NBD-GlcCer, a Km of 15.2 μM has been reported. nih.gov Studies using 4-methylumbelliferyl β-D-glucopyranoside as a substrate have shown a Km of 1.828 mM and a Vmax of 50.68 nmol min−1 μg−1 for this compound. plos.org

Interactive Table 1: Kinetic Parameters of this compound with Different Substrates

SubstrateKm (µM)Vmax (µM min-1)kcat (min-1)Reference
Natural Glucosylceramide (GlcCer)150.561900 nih.gov
C6-NBD-GlcCer15.2-- nih.gov

Interactive Table 2: Kinetic Parameters of this compound with a Fluorogenic Substrate

SubstrateKm (mM)Vmax (nmol min-1 μg-1)Optimal pHReference
4-methylumbelliferyl β-D-glucopyranoside1.82850.685.2 plos.org

Non-therapeutic inhibitors, such as glycomimetic ligands, have been used to probe the active site and study conformational changes. acs.orguniversiteitleiden.nl For instance, cyclophellitol-derived activity-based probes (ABPs) bind irreversibly to the catalytic nucleophile E340. acs.org Reversible inhibitors like isofagomine (IFG) also interact with the active site. plos.orgacs.orguniversiteitleiden.nlacs.orgnih.gov Studies have shown that these ligands can affect the enzyme's stability and resistance to proteolysis. acs.orguniversiteitleiden.nl For example, imidate 2 and ABPs 4 and 5 significantly increased the resistance of recombinant GBA (this compound) to tryptic digestion. universiteitleiden.nl

Some inhibitors, particularly iminosugars like N-butyldeoxynojirimycin (NB-DNJ), are known to bind to the active site and can influence the enzyme's conformation and stability. researchgate.netacs.orgnih.govgenome.govresearchgate.net These interactions, while having therapeutic implications as pharmacological chaperones in some contexts, also serve as tools to study the enzyme's structural dynamics. acs.orgnih.govgenome.govresearchgate.net

Conformational Dynamics and Stability

The conformational dynamics and stability of this compound are critical for its function and cellular trafficking. The enzyme's structure is influenced by factors such as pH and the presence of ligands. This compound, like native glucocerebrosidase, consists of three domains, with the active site located in domain III. ucl.ac.uknih.gov

The structural stability of this compound has been investigated using techniques such as circular dichroism and differential scanning calorimetry, monitoring thermal unfolding at different pH values. aeefegaucher.esacs.orguniversiteitleiden.nlacs.orgresearchgate.net The enzyme is exposed to a range of pH values during its cellular life cycle, from neutral pH in the endoplasmic reticulum to acidic pH in endosomes and lysosomes (pH 4.5-5.0). acs.orguniversiteitleiden.nl

Studies comparing this compound with other recombinant glucocerebrosidases, such as velaglucerase alfa, have shown similar enzymatic activity profiles but differences in thermal stability, which may be related to variations in glycosylation patterns. nih.govportlandpress.comaeefegaucher.esacs.orgresearchgate.net

Studies on Conformational Changes Induced by Ligand Binding

Ligand binding to this compound can induce conformational changes, impacting the enzyme's activity and stability. The active site residues, particularly those in surrounding loops, can exhibit flexibility and adopt different conformations depending on the bound ligand. ucl.ac.uknih.govnih.govnih.gov

Crystal structures of glucocerebrosidase bound to inhibitors like isofagomine (IFG) and DNJ analogs have provided insights into these conformational changes. acs.orgnih.govnih.gov Binding of these ligands, particularly in the active site pocket, can stabilize specific loop regions. nih.gov For instance, IFG binding has been shown to induce a significant conformational change in loop 1 of glucocerebrosidase. plos.orgnih.govnih.gov This conformational change can result in a shallower surface topology near the active site. nih.gov

Hydrogen/deuterium exchange mass spectrometry has been used to detect ligand-induced conformational and dynamic changes in glucocerebrosidase. nih.gov These studies have identified regions that undergo changes in dynamics upon ligand binding, some of which are consistent with residues involved in inhibitor binding. nih.gov

The binding of different ligands, including reversible and irreversible inhibitors, can variably rigidify the enzyme structure. acs.orguniversiteitleiden.nl This rigidification is often associated with protein stabilization, potentially due to the formation of new hydrogen bonds or hydrophobic interactions. acs.org Studies have suggested a correlation between ligand-induced conformational changes and the thermodynamic stabilization of the enzyme. acs.orguniversiteitleiden.nl

While crystal structures provide snapshots of ligand-bound conformations, solution studies using techniques like circular dichroism and intrinsic fluorescence also monitor conformational changes induced by ligands. acs.org These studies help to understand the dynamic nature of the enzyme and how ligand binding influences its structural ensemble. acs.org

Cellular and Subcellular Mechanisms of Imiglucerase Uptake and Action

Macrophage-Targeted Delivery Systems

Imiglucerase is engineered to target macrophages, the primary cell type affected in Gaucher disease due to the pathological accumulation of glucocerebroside within their lysosomes. patsnap.comdovepress.com This targeting is achieved through the strategic modification of the enzyme's glycosylation pattern.

Mannose Receptor-Mediated Endocytosis: Principles and Specificity

A key mechanism for the uptake of this compound by macrophages is mannose receptor-mediated endocytosis. patsnap.comdovepress.comportlandpress.com Macrophages express mannose receptors (MR), also known as CD206, on their surface. portlandpress.comnih.govresearchgate.net These receptors are a type of C-type lectin that recognizes and binds to glycoproteins displaying terminal mannose, fucose, or N-acetylglucosamine residues. portlandpress.com

The interaction between the mannose residues on this compound and the macrophage mannose receptors facilitates the internalization of the enzyme into the cell. patsnap.comportlandpress.com This process involves the engulfment of the bound enzyme by the macrophage membrane, forming vesicles that bud off into the cytoplasm.

Role of Terminal Mannose Residues in Receptor Recognition and Internalization

The presence of exposed terminal mannose residues on the N-glycans of this compound is crucial for its effective targeting and internalization by macrophage mannose receptors. patsnap.comresearchgate.netresearchgate.net this compound is produced in Chinese hamster ovary (CHO) cells and undergoes post-production enzymatic modification to expose these core mannose residues. dovepress.comportlandpress.comnih.govresearchgate.netoup.comresearchgate.net This remodeling process, typically involving exoglycosidase treatment, removes terminal sugars like sialic acid, galactose, and N-acetylglucosamine, thereby revealing the underlying mannose structures that are recognized by the mannose receptor. portlandpress.comresearchgate.netoup.comresearchgate.net

Studies have demonstrated that the internalization of this compound by macrophages can be inhibited by the addition of mannan, a polysaccharide rich in mannose residues, to the culture medium. nih.govresearchgate.net This inhibition confirms that the uptake is indeed mediated via mannose receptors. nih.govresearchgate.net The relative content of terminal mannose residues is considered a critical quality attribute optimized during the development of this compound to enhance its uptake and effectiveness. springermedizin.de

Comparative Cellular Internalization Efficiency Studies

Comparative studies have investigated the cellular internalization efficiency of this compound against other recombinant glucocerebrosidases used in enzyme replacement therapy, such as velaglucerase alfa and taliglucerase alfa. These enzymes are produced using different expression systems and post-translational modifications, resulting in variations in their glycosylation patterns. portlandpress.comresearchgate.net

For instance, velaglucerase alfa, produced in a human fibroblast cell line and treated with kifunensine (B1673639) (a mannosidase I inhibitor), displays a higher proportion of high-mannose structures (Man₆₋₉GlcNAc₂) compared to this compound, which predominantly contains a Man₃GlcNA₂ core glycan, often with fucosylation. portlandpress.comnih.govresearchgate.netresearchgate.netnih.gov This difference in glycosylation has been linked to variations in cellular uptake. Studies comparing this compound and velaglucerase alfa in U937-derived macrophages have shown that velaglucerase alfa is internalized approximately 2 to 2.5-fold more efficiently than this compound. portlandpress.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This increased internalization rate of velaglucerase alfa is likely attributable to its longer chain high-mannose type glycans. nih.govresearchgate.netresearchgate.net

While some studies in macrophage-like cells have indicated similar uptake levels for taliglucerase alfa, this compound, and velaglucerase alfa, other research suggests lower uptake of taliglucerase alfa into blood monocytes compared to this compound and velaglucerase alfa. portlandpress.com These comparisons highlight the impact of glycosylation differences on the efficiency of macrophage internalization.

Here is a summary of comparative internalization efficiency:

EnzymeProduction System/ModificationPredominant GlycansInternalization Efficiency (vs. This compound)
This compoundCHO cells, exoglycosidase treatmentMan₃GlcNA₂ core, often fucosylatedReference (1x)
Velaglucerase alfaHuman fibroblast cells, kifunensine treatmentHigh-mannose (Man₆₋₉GlcNA₂)~2-2.5x greater portlandpress.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Taliglucerase alfaPlant (carrot) cells, vacuolar targeting signalPauci-mannosidic structure researchgate.netVaried findings, potentially lower in monocytes portlandpress.com

Comparative Internalization Efficiency Data (Example based on search results)

EnzymeRelative Internalization Rate in U937 Macrophages
This compound1.0
Velaglucerase alfa~2.0 - 2.5

Note: This table is illustrative, based on the findings of comparative studies indicating differences in internalization rates portlandpress.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. Specific numerical values can vary between studies depending on methodologies.

Intracellular Trafficking and Lysosomal Localization

Following internalization via mannose receptor-mediated endocytosis, this compound undergoes intracellular trafficking to reach the lysosomes, where it can exert its enzymatic activity. patsnap.com

Endosomal-Lysosomal Pathway Integration

Upon entering the macrophage, this compound is contained within endocytic vesicles. These vesicles mature and progress through the endosomal system, sequentially fusing with early endosomes, then late endosomes. portlandpress.com The increasingly acidic environment within the endosomal compartments facilitates the dissociation of this compound from the mannose receptors. The receptors are then recycled back to the cell surface, while this compound is delivered to the lysosomes through the fusion of late endosomes with lysosomes. patsnap.comportlandpress.com This process integrates this compound into the endosomal-lysosomal pathway, the primary route for the degradation of extracellular and intracellular components within the cell. portlandpress.comgenome.jpresearchgate.net

Distinction from Mannose 6-Phosphate Receptor Pathways for Lysosomal Hydrolases

It is important to distinguish the trafficking of this compound from the mannose 6-phosphate (M6P) receptor pathways, which are the primary sorting receptors for many soluble lysosomal hydrolases synthesized within the cell. genome.jpnih.govopenaccessjournals.comacs.org Endogenous lysosomal enzymes are typically modified in the Golgi apparatus with M6P residues, which are recognized by M6P receptors in the trans-Golgi network. genome.jpacs.org These receptors then package the enzymes into clathrin-coated vesicles for transport to late endosomes and subsequently lysosomes. genome.jpacs.org

However, glucocerebrosidase, the enzyme that this compound is based on, does not follow this conventional M6P receptor-mediated pathway for lysosomal targeting. nih.govgoogle.com Studies on the biosynthesis of glucocerebrosidase have shown that it is not subject to the post-translational modifications that introduce M6P residues, and it does not enter the lysosome via the M6P receptor pathway. nih.govgoogle.com Instead, therapeutic delivery of exogenous mannose-terminated glucocerebrosidase, such as this compound, appears to utilize a distinct, high-capacity pathway with specificity for macrophages, primarily mediated by the mannose receptor. nih.gov While some studies have suggested that this compound might bind to M6PR despite low M6P levels, its primary uptake mechanism in target cells like macrophages is through the mannose receptor. nih.gov The trafficking of glucocerebrosidase to the lysosome also involves interaction with Lysosomal Integral Membrane Protein 2 (LIMP-2), a mannose-6-phosphate-independent trafficking receptor for glucocerebrosidase. nih.govgoogle.com

Interactions with Intracellular Chaperones and Trafficking Proteins (e.g., LIMP-2)

While the mannose receptor mediates the initial cellular uptake of exogenous this compound, the trafficking of both endogenous and exogenous glucocerebrosidase to the lysosome involves interactions with intracellular proteins. A key player in the intracellular trafficking of glucocerebrosidase is Lysosomal Integral Membrane Protein Type 2 (LIMP-2), encoded by the SCARB2 gene. wikipedia.orgresearchgate.netnih.gov LIMP-2 functions as a mannose-6-phosphate-independent trafficking receptor for beta-glucocerebrosidase. researchgate.netnih.govcellsignal.com

Nascent beta-glucocerebrosidase binds to LIMP-2, typically in the endoplasmic reticulum (ER), and this complex is then transported through the Golgi apparatus and endosomal compartments to the lysosomes. researchgate.netnih.govnih.gov This interaction is crucial for the proper targeting of the enzyme to its site of action within the lysosome. researchgate.netnih.gov Research indicates that LIMP-2 binds to a specific sequence on beta-glucocerebrosidase, and this interaction is essential for oligosaccharide-independent targeting to the lysosome. nih.gov

Studies using LIMP-2-deficient cells and mouse models have demonstrated the importance of this interaction. In the absence of functional LIMP-2, glucocerebrosidase is often misdirected and secreted from the cell, leading to reduced lysosomal enzyme levels. researchgate.netnih.gov This highlights LIMP-2's role not only in trafficking but potentially also in stabilizing glucocerebrosidase within the lysosome. universiteitleiden.nl

Enzymatic Activity within Lysosomal Compartments

Upon reaching the lysosome, the acidic environment facilitates the dissociation of this compound from its trafficking receptors, allowing the enzyme to become fully active. researchgate.net Within the lysosome, this compound catalyzes the hydrolysis of glucosylceramide. patsnap.com

Restoration of Glucosylceramide Hydrolysis in Cellular Models of Deficiency

In cellular models of Gaucher disease, where there is a deficiency in endogenous glucocerebrosidase activity and a consequent accumulation of glucosylceramide, treatment with this compound has been shown to restore glucosylceramide hydrolysis. patsnap.compatsnap.com Studies using fibroblasts and other cell lines derived from Gaucher disease patients or created as models of the deficiency demonstrate that the addition of this compound leads to a dose-dependent increase in lysosomal glucocerebrosidase activity and a reduction in accumulated glucosylceramide. nih.gov

For example, in GBA-deficient cellular models, treatment with this compound resulted in a significant increase in lysosomal glucocerebrosidase activity and a reduction in glucosylsphingosine (B128621) levels, a deacylated form of glucosylceramide that also accumulates in Gaucher disease. mdpi.comnih.govoup.com

Data from cellular uptake experiments illustrate the effectiveness of this compound in increasing intracellular enzyme activity. A study in GBA-deficient H4 cells showed that treatment with this compound increased total glucocerebrosidase activity, indicating successful cellular uptake and delivery. nih.gov

Cell TypeTreatmentChange in Total GCase Activity (vs. untreated)
GBA-deficient H4 cellsThis compoundIncreased (up to 3-fold in one study) nih.gov
Mouse Cortical NeuronsThis compoundDose-dependent increase nih.gov

Note: Data is representative of findings from research studies and may vary depending on specific experimental conditions and cell models used.

This restoration of enzymatic activity directly addresses the underlying metabolic defect in Gaucher disease cells, allowing for the breakdown of the accumulating substrate. patsnap.compatsnap.com

Impact on Lysosomal Homeostasis at the Molecular Level

The accumulation of glucosylceramide and glucosylsphingosine in Gaucher disease disrupts normal lysosomal function and cellular homeostasis. mdpi.comoup.com This disruption can lead to a cascade of downstream effects, including impaired lysosomal protein degradation and the accumulation of other molecules, such as alpha-synuclein (B15492655). mdpi.comnih.gov

By restoring glucosylceramide hydrolysis, this compound helps to normalize the lysosomal environment. This can lead to improved lysosomal function, including enhanced degradation of other substrates and proteins. mdpi.comnih.gov Research suggests that correcting glucocerebrosidase deficiency can help restore lysosomal homeostasis, potentially mitigating some of the cellular pathology associated with Gaucher disease, including effects related to alpha-synuclein accumulation observed in some forms of the disease and related parkinsonian phenotypes. mdpi.comnih.gov

Molecular and Cellular Impact in Disease Models

Reduction of Glucosylceramide Accumulation in In Vitro and In Vivo Models

Imiglucerase, being a modified enzyme with mannose-terminated glycans, is primarily targeted to macrophages via the mannose receptor, facilitating its uptake into lysosomes where it can exert its catalytic activity on the accumulated glucosylceramide nih.govresearchgate.net.

Dose-Dependent Effects in Animal Models

In Gaucher disease mouse models, the reduction of glucosylceramide (GlcCer) levels in affected organs has been shown to be dose-dependent following this compound administration. Studies in the D409V/null mouse model, an analogue of visceral Gaucher disease, demonstrated that increasing doses of this compound (5, 15, or 60 U/kg/wk) led to greater reductions in GlcCer levels in the liver and spleen plos.orgresearchgate.net. For instance, in one study, GlcCer levels in the liver decreased by 60–95% and in the spleen by approximately 10–30% in a dose-dependent manner plos.orgresearchgate.net.

Data from a study comparing this compound and velaglucerase alfa in D409V/null mice illustrates this dose-dependent effect on hepatic and splenic glucosylceramide levels:

TissueDose (U/kg/wk)GlcCer Reduction at 4 weeks (%)GlcCer Reduction at 8 weeks (%)
Liver550–7080–85
Liver1550–7080–85
Liver60~70 (this compound) / ~85 (Velaglucerase alfa)80–85 (Both)
Spleen5~10–15~20–30
Spleen15~10–15~20–30
Spleen60~10–15~20–30

Another study using a different regimen in 3-month-old Gaucher mice showed that administering 10 mg/kg recombinant glucocerebrosidase intravenously multiple times (two, four, or eight doses) resulted in a reduction of GlcCer levels in the liver, spleen, and lung, with the extent of reduction generally increasing with a higher number of doses nih.gov.

Tissue-Specific Reductions (e.g., Liver, Spleen in mouse models)

The efficacy of this compound in reducing glucosylceramide accumulation varies among different tissues in animal models, reflecting differences in enzyme delivery and cellular uptake. In the D409V/null mouse model, a higher percentage of administered enzyme localized to the liver interstitial cells compared to the spleen and lungs plos.orgresearchgate.net. Consequently, greater reductions in GlcCer levels were observed in the liver (60–95%) compared to the spleen (approximately 10–30%) across different doses plos.orgresearchgate.net. In the lung, GlcCer levels showed little change at lower doses (5 and 15 U/kg/wk), and a reduction to approximately 60% of untreated control was observed after eight doses of 10 mg/kg in another mouse model plos.orgnih.gov. This suggests that the accessibility of the infused enzyme to lipid-laden macrophages in different organs influences the degree of substrate clearance nih.gov.

Transcriptomic and Proteomic Responses to this compound Intervention

Beyond the direct reduction of glucosylceramide, this compound treatment also impacts cellular function at the molecular level, influencing gene and protein expression profiles and modulating various molecular pathways altered in Gaucher disease.

Gene Expression Profiling in Disease Models

Transcriptomic analyses in Gba1 mutant mouse models, such as the D409V/null mice, have revealed that this compound treatment can partially or significantly revert disease-related gene expression patterns towards a wild-type state nih.govplos.org. Studies using microarray and mRNA sequencing platforms have identified differentially expressed genes (DEGs) in tissues like the liver, spleen, and lung following this compound therapy nih.govplos.org. The extent of this reversion is tissue-dependent, correlating with the observed biochemical and histological improvements nih.govplos.org. For example, in the liver, post-therapy transcriptomes approximated wild-type, while in the spleen, they were partially reverted, and in the lung, there was little change nih.govplos.org.

Modulation of Molecular Pathways (e.g., Mitochondrial Dysfunction, Oxidative Phosphorylation)

Gaucher disease is associated with the alteration of various molecular pathways, including those related to cell growth and proliferation, cell cycle, heme metabolism, and mitochondrial dysfunction nih.govplos.org. Transcriptomic studies indicate that this compound treatment can modulate these affected pathways. Mitochondrial dysfunction, a significant feature of the Gaucher disease process, involves nuclear genes important to mitochondrial function and is associated with heme biosynthesis nih.govplos.org. This compound has been shown to affect specific disease pathways, contributing to the partial or complete normalization of gene expression related to these processes in responsive tissues nih.govplos.org.

Differential Molecular Responses Compared to Other Enzyme Replacement Therapies

Comparative transcriptomic studies between this compound and other enzyme replacement therapies, such as velaglucerase alfa, in Gba1 mutant mouse models have revealed differential effects on specific disease pathways and gene expression profiles nih.govplos.org. While both enzymes are structurally similar and aim to reduce glucosylceramide accumulation, they can elicit distinct molecular responses in treated tissues nih.govplos.org. For instance, direct transcriptome comparisons have shown differences in the number and identity of differentially expressed genes in tissues like the spleen, liver, and lung following treatment with this compound compared to velaglucerase alfa nih.govplos.org. These differences in molecular effects may stem from variations in tissue reactions elicited by the enzymes or indicate differential time-dependent effects nih.govplos.org.

TissueComparison (this compound vs. Velaglucerase alfa)Number of DEGs (mRNA-Seq, DESeq)Direction of Expression (this compound vs. Velaglucerase alfa)
SpleenThis compound vs. Velaglucerase alfa29040% increased expression with this compound
LiverThis compound vs. Velaglucerase alfa7888.5% increased expression with this compound
LungThis compound vs. Velaglucerase alfa12100% increased expression with this compound

These differential molecular responses highlight the complex interplay between the therapeutic enzyme and the cellular environment in Gaucher disease.

Cellular Homeostasis and Functional Restoration in Model Systems

In the context of Gaucher disease, the accumulation of glucocerebroside and its deacylated form, glucosylsphingosine (B128621), primarily within the lysosomes of macrophages, disrupts normal cellular processes. This accumulation leads to the formation of characteristic Gaucher cells and contributes to the various clinical manifestations of the disease plos.orgmdpi.com. This compound, by providing functional glucocerebrosidase, targets these affected cells to hydrolyze the accumulated substrates, aiming to restore cellular homeostasis.

Studies using cell culture models have demonstrated the impact of glucocerebrosidase deficiency on cellular function. For instance, functional deficiency of glucocerebrosidase in primary cultures or human induced pluripotent stem cell neurons, caused by Gaucher disease-related mutations, has been shown to compromise lysosomal protein degradation and lead to the accumulation of α-synuclein, inducing neurotoxicity nih.gov. While this compound is primarily known for its efficacy in addressing the visceral manifestations of Gaucher disease by targeting macrophages, research in model systems helps elucidate its cellular-level effects.

Animal models, such as the D409V/null Gaucher mouse model, have been instrumental in studying the effects of this compound on substrate reduction and cellular pathology. In these models, this compound treatment has been shown to reduce glucosylceramide levels and the number of storage cells in organs like the liver and spleen in a dose-dependent manner plos.org.

Data from studies comparing this compound with other therapies in mouse models provide insights into its effects on cellular parameters. For example, a study comparing this compound (Imig) and velaglucerase alfa (Vela) in a Gaucher mouse model (D409V/null) measured glucosylceramide (GC) levels and storage cell numbers in liver and spleen at different doses and time points plos.org.

Table 1: Reduction in Glucosylceramide (GC) Levels in Liver and Spleen of Gaucher Mice After Treatment with this compound (Imig)

TissueDose (U/kg/wk)Time (weeks)% Reduction in GC Levels
Liver5460-95%
Liver15460-95%
Liver60460-95%
Spleen54~10-30%
Spleen154~10-30%
Spleen604~10-30%
Liver608Nearly WT levels

Note: Data are approximate ranges or observations from a comparative study in a Gaucher mouse model plos.org. WT refers to wild-type.

This data indicates that this compound treatment can significantly reduce the accumulation of glucosylceramide in affected tissues in a model system, contributing to the restoration of cellular homeostasis.

Transcriptomic analyses in the D409V/null mouse model treated with this compound have also provided detailed research findings on its molecular impact. These studies compared gene expression profiles in liver, lung, and spleen of untreated mice and those treated with this compound or velaglucerase alfa. The results showed that in the liver and spleen of treated mice, the post-therapy transcriptomes approximated those of wild-type mice, suggesting a partial reversal of disease-related molecular effects at the cellular level plos.org. While the lung showed less change, the findings in the liver and spleen were concordant with histological and biochemical improvements plos.org. These analyses identified altered pathways in untreated Gaucher disease, including cell growth and proliferation, cell cycle, heme metabolism, and mitochondrial dysfunction, which were differentially affected by this compound treatment plos.org.

Further research findings from cellular models indicate that this compound can influence inflammatory responses. Gaucher disease macrophages exhibit accumulation of glucosylceramide, which can lead to inflammasome activation and the generation of IL-1β researchgate.net. Studies using Gaucher macrophages have explored the effects of this compound on inflammatory cytokine secretion. While some studies have shown high levels of certain cytokines in Gaucher disease, research investigating the direct impact of this compound on these specific pathways in cellular models contributes to understanding its role in modulating the cellular environment researchgate.net.

The ability of this compound to restore cellular homeostasis and function in disease models is directly linked to its enzymatic activity within the lysosome. By catalyzing the hydrolysis of glucocerebroside, this compound reduces the burden of accumulated substrate, thereby mitigating the downstream cellular dysfunction caused by this accumulation patsnap.compatsnap.commdpi.com. This restoration of lysosomal function is a key mechanism by which this compound exerts its therapeutic effects at the cellular level in Gaucher disease models.

Table 2: Impact of this compound on Biomarkers in Gaucher Disease Patients (Based on Registry Data)

BiomarkerChange with this compound Treatment
ChitotriosidaseDecreased significantly
TRAPDecreased significantly
ACEDecreased significantly
FerritinDecreased significantly
GlucosylsphingosineDecreased significantly
CCL18Decreased significantly

Note: Data are based on observations from Gaucher Registries and clinical trials nih.gov.

While Table 2 presents data from human patients rather than solely model systems, it reflects the ultimate impact of this compound's cellular-level activity in reducing disease biomarkers, which are indicators of cellular dysfunction and substrate accumulation. The significant reduction in these biomarkers underscores the effectiveness of this compound in restoring a degree of cellular homeostasis in individuals with Gaucher disease.

Advanced Research Methodologies and Emerging Insights

Analytical Techniques for Imiglucerase Characterization

The comprehensive characterization of this compound is crucial for ensuring its quality, consistency, and clinical efficacy. A range of sophisticated analytical methods are employed to scrutinize its molecular attributes, from its complex glycosylation patterns to its enzymatic activity.

High-Resolution Glycan Analysis (e.g., LC-ESI-MS)

The glycosylation profile of this compound is a critical quality attribute as it directly influences the enzyme's uptake by macrophages, the primary target cells in Gaucher disease. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has emerged as a powerful tool for detailed glycan analysis. researchgate.netnih.govnih.gov This high-resolution technique allows for the separation, identification, and quantification of the various N-glycan structures present on the this compound molecule.

The process typically involves the enzymatic release of N-glycans from the protein, followed by fluorescent labeling to enhance detection. The labeled glycans are then separated using liquid chromatography, often employing hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar molecules like glycans. The separated glycans are subsequently ionized by electrospray ionization and analyzed by a mass spectrometer. This provides precise mass information, allowing for the determination of the glycan composition. Further fragmentation of the glycan ions within the mass spectrometer (MS/MS) can elucidate their sequence and branching patterns. thermofisher.com

This level of detailed analysis enables the precise characterization of the mannose-terminated oligosaccharide structures that are essential for the recognition and internalization of this compound by mannose receptors on macrophages.

Activity-Based Probes for Enzyme Function Assessment

Assessing the functional activity of this compound within complex biological environments, such as cell lysates or even in living organisms, presents a significant challenge. Activity-based probes (ABPs) are powerful chemical tools designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its catalytic competence. whiterose.ac.uknih.govuva.nl For retaining β-glucosidases like this compound, these probes are often designed as mechanism-based inhibitors that mimic the natural substrate. uva.nl

These probes typically consist of three key components: a reactive group that forms a covalent bond with a catalytic residue in the enzyme's active site, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) for detection and quantification. nih.govresearchgate.net The use of fluorescently tagged ABPs allows for the visualization and quantification of active this compound molecules in various samples. researchgate.net This technology is invaluable for studying enzyme kinetics, inhibitor screening, and understanding the functional consequences of mutations.

Comparative Enzymology and Structure-Function Relationship Studies

Understanding the subtle differences between this compound and other forms of glucocerebrosidase, as well as the impact of its specific structural features, is crucial for optimizing its therapeutic properties.

Differences in Amino Acid Sequence Variants and Their Functional Implications (e.g., R495H)

This compound is produced in Chinese hamster ovary (CHO) cells and has an amino acid sequence that is identical to the native human enzyme, with the exception of a single substitution at position 495, where an arginine (R) is replaced by a histidine (H). nih.gov This R495H variant has been a subject of comparative studies to ensure that it does not negatively impact the enzyme's function.

Kinetic analyses comparing this compound with another recombinant glucocerebrosidase, velaglucerase alfa (which has the native arginine at position 495), have shown that the R495H substitution does not significantly alter the enzyme's catalytic activity. nih.gov The Michaelis constant (Km) and maximum velocity (Vmax) of both enzymes are comparable, indicating similar substrate affinity and catalytic efficiency. nih.gov Structural studies have revealed that the R495H mutation does not cause any major changes in the secondary structure of the enzyme. nih.gov

Table 1: Comparative Kinetic Parameters of this compound and Velaglucerase Alfa
EnzymeAmino Acid at Position 495Km (μM)Vmax (μM/min)
This compoundHistidine (H)150.56
Velaglucerase alfaArginine (R)190.61

Impact of Glycan Structure on Cellular Uptake and In Vivo Distribution (non-clinical)

The N-linked glycan structures on this compound are intentionally modified to terminate with mannose residues. This is critical for targeting the enzyme to macrophages via the mannose receptor, leading to its internalization and delivery to the lysosome where it can degrade accumulated glucosylceramide. nih.govcerezyme.com

Non-clinical studies have demonstrated the profound impact of glycan structure on the cellular uptake and in vivo distribution of glucocerebrosidase. nih.gov Different recombinant versions of the enzyme, produced in various expression systems, exhibit distinct glycosylation profiles. For instance, this compound, produced in CHO cells, has a different glycan profile compared to velaglucerase alfa, which is produced in a human cell line. researchgate.net

Studies in mouse models of Gaucher disease have shown that while both enzymes are effectively taken up by macrophages in the liver and spleen, there can be subtle differences in their biodistribution. nih.gov The majority of the injected enzyme is localized to the liver, with a smaller percentage found in the spleen. nih.gov These non-clinical studies underscore the critical role of glycosylation in the therapeutic efficacy of this compound and provide a basis for the development of next-generation enzyme replacement therapies with potentially improved targeting properties.

Table 2: Comparison of Glycosylation Profiles of Recombinant Glucocerebrosidases
EnzymeProduction SystemPredominant Glycan Structures
This compoundChinese Hamster Ovary (CHO) cellsComplex-type N-glycans modified to expose mannose termini
Velaglucerase alfaHuman fibrosarcoma cellsHigh-mannose N-glycans
Taliglucerase alfaCarrot cellsPlant-specific complex N-glycans with terminal mannose

Development of Pharmacological Chaperones for Glucocerebrosidase

An alternative therapeutic strategy for Gaucher disease involves the use of pharmacological chaperones (PCs). These are small molecules that can bind to and stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of functional enzyme. nih.govmdpi.com

For glucocerebrosidase, several classes of pharmacological chaperones have been investigated. Early examples include iminosugars, which are active-site directed inhibitors. nih.gov While they can effectively stabilize the enzyme, their inhibitory nature requires a careful balance to achieve a therapeutic effect. nih.gov

More recently, there has been a focus on the development of non-inhibitory chaperones. michaeljfox.org These molecules bind to allosteric sites on the enzyme, away from the active site, and promote its proper conformation and stability without compromising its catalytic activity. nih.gov Computational screening and medicinal chemistry efforts have led to the identification of novel non-carbohydrate-based chaperones that have shown promise in preclinical models. nih.govscispace.com These compounds have been demonstrated to increase the levels of functional glucocerebrosidase in patient-derived cells and, in some cases, have been designed to cross the blood-brain barrier, offering potential for treating the neurological forms of Gaucher disease. michaeljfox.orgnih.gov

Mechanism of Action and In Vitro Stabilization of Misfolded Enzyme Variants

This compound functions as an enzyme replacement therapy (ERT) for individuals with Gaucher disease, a condition arising from a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase). The primary mechanism of this compound is to supplement or replace this deficient enzyme. cerezyme.com Administered intravenously, this compound is a glycoprotein (B1211001) modified to terminate in mannose residues. This modification allows it to be specifically recognized and taken up by macrophages, the primary cells where the substrate glucosylceramide accumulates in Gaucher disease, through mannose receptor-mediated endocytosis. cerezyme.com Once inside the macrophage, this compound is transported to the lysosomes, where it catalyzes the hydrolysis of glucosylceramide into glucose and ceramide, thereby reducing the pathological accumulation of this lipid. cerezyme.com

While this compound provides a functional, correctly folded enzyme to the cell, a parallel research avenue focuses on stabilizing the patient's own misfolded GCase variants. Many Gaucher-causing mutations in the GBA1 gene result in the production of enzyme proteins that are misfolded in the endoplasmic reticulum (ER) and subsequently targeted for degradation, never reaching the lysosome. nih.govnih.govresearchgate.net Pharmacological chaperones (PCs) are small molecules designed to bind to these misfolded enzyme variants in the ER, assisting them to fold correctly and stabilize their conformation. nih.govgaucherdiseasenews.com This stabilization allows the mutant enzyme to pass the ER's quality control system and be trafficked to the lysosomes, thus increasing the total amount of functional GCase in the cell. nih.govnih.gov

Ambroxol (B1667023), a molecule traditionally used as an expectorant, has been identified as a pharmacological chaperone for GCase. nih.govnih.govresearchgate.net In vitro studies using skin fibroblasts from Gaucher patients have demonstrated that ambroxol can increase the enzymatic activity of several mutant GCase variants. nih.govnih.gov This effect is pH-dependent; ambroxol binds to GCase in the neutral pH of the ER to facilitate folding but dissociates in the acidic environment of the lysosome, allowing the rescued enzyme to function. researchgate.netnih.gov This approach does not apply to this compound itself, which is already correctly folded, but represents a key methodology for enhancing the activity of endogenous, misfolded enzymes.

Synergistic Approaches with Enzyme Replacement Therapy (non-clinical contexts)

In vitro research has substantiated this synergistic potential. Studies on cultured fibroblasts from Gaucher patients have shown that treatment with ambroxol leads to a notable increase in the activity of specific GCase mutant proteins. nih.govresearchgate.net The degree of enhancement is dependent on the specific mutation carried by the cells, as some misfolded variants are more amenable to rescue by chaperones than others. nih.gov For instance, certain mutations respond well to chaperoning, while others like the L444P mutation have proven more resistant. nih.gov

The table below summarizes findings from in vitro studies on the effect of ambroxol on various GCase mutations.

GCase Mutant VariantCell TypeObserved Effect of Ambroxol
N370SPatient-derived fibroblastsIncreased lysosomal GCase activity and protein levels.
G202RPatient-derived fibroblastsEnhanced enzymatic activity.
F213IPatient-derived fibroblastsIncreased functional GCase levels by 1.5–2.5-fold.
N188S/G193WPatient-derived fibroblastsIncreased enzymatic activity and lysosomal fraction.
L444PPatient-derived fibroblastsGenerally refractory to enhancement by ambroxol.

This table is generated from data found in non-clinical studies and is for informational purposes only. nih.govresearchgate.netnih.gov

These non-clinical findings suggest that a combination therapy of this compound and a pharmacological chaperone could be a promising strategy, particularly for patients with responsive mutations.

Investigations into Novel Delivery Strategies

A significant limitation of this compound is its inability to effectively reach certain tissues, most notably the central nervous system (CNS), due to its inability to cross the blood-brain barrier (BBB). nih.gov This restricts its efficacy in treating the neurological manifestations of Gaucher disease types 2 and 3. Furthermore, while this compound effectively targets macrophages in the liver, spleen, and bone marrow, enhancing its uptake in other affected tissues like the lungs remains an area of investigation. Consequently, extensive research is focused on developing novel delivery strategies to overcome these barriers.

To address the challenge of delivering therapeutic enzymes to protected or difficult-to-reach tissues, researchers are exploring several advanced, non-clinical strategies.

Brain Delivery Strategies:

Gene Therapy: A promising approach involves using viral vectors, such as adeno-associated virus (AAV), to deliver a correct copy of the GBA1 gene directly to neuronal cells. nih.gov In non-clinical models, AAV-mediated expression of GCase in the brain has been shown to correct substrate accumulation and reduce α-synuclein aggregation, a pathological hallmark also associated with Parkinson's disease. nih.gov

Nanoparticle-Based Carriers: Encapsulating this compound or GCase within nanoparticles offers a method to protect the enzyme from degradation and facilitate its transport across the BBB. nih.govresearchgate.net Various types of nanoparticles are under investigation:

Virus-Like Particles (VLPs): These are non-infectious viral capsids that can be loaded with GCase. Their surface can be functionalized with specific ligands to target receptors on brain endothelial cells, promoting uptake. nih.gov

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can be engineered to carry GCase and are being explored for their ability to cross the BBB. researchgate.net

Intranasal Delivery: The intranasal route is being investigated as a non-invasive method to bypass the BBB and deliver therapeutics directly to the brain via the olfactory and trigeminal nerve pathways. jetir.org Formulations such as nanoparticles and liposomes are being developed to enhance this nose-to-brain transport. jetir.org

Focused Ultrasound: In preclinical models, focused ultrasound has been used to transiently increase the permeability of the BBB, allowing larger molecules like enzymes to enter the brain from the bloodstream. jwatch.org

Lung Delivery Strategies:

Nanoparticle-Mediated Delivery: For pulmonary manifestations of Gaucher disease, nanoparticle-based systems are being developed for targeted lung delivery. nih.govspringernature.com Cationic lipid-based nanoparticles have shown efficient gene delivery to the lungs in preclinical studies. nih.gov Inhaled or aerosolized colloidal systems, including nanoparticles and liposomes, are being studied for their potential to deliver enzymes directly to affected lung macrophages and other cells. consensus.app

The table below summarizes some of the novel, non-clinical delivery strategies being investigated for glucocerebrosidase.

Delivery StrategyTarget TissueMechanismPotential Advantage
Gene Therapy (AAV vectors)BrainDelivers the GBA1 gene directly to neurons for sustained enzyme production.Long-term, potentially single-treatment correction.
Nanoparticles (e.g., VLPs, Liposomes)Brain, LungEncapsulate the enzyme to protect it and facilitate transport across biological barriers.Improved stability and targeted delivery.
Intranasal AdministrationBrainBypasses the blood-brain barrier via neural pathways.Non-invasive direct-to-brain delivery.
Focused UltrasoundBrainTemporarily increases BBB permeability to allow enzyme entry.Enables passage of large molecules into the CNS.

This table is for informational purposes and summarizes strategies primarily investigated in non-clinical and research settings. nih.govnih.govjetir.orgjwatch.orgnih.gov

These innovative research directions hold the potential to expand the therapeutic reach of enzymes like this compound, offering hope for treating the more complex and difficult-to-reach manifestations of Gaucher disease.

Future Research Directions and Unresolved Questions Academic

Elucidation of Remaining Molecular Heterogeneity in ERT Efficacy

While imiglucerase is broadly effective for many patients with Type 1 Gaucher disease, the clinical response can vary. This heterogeneity is partly attributed to the wide spectrum of mutations in the GBA1 gene, with approximately 300 different mutations identified tandfonline.comnih.gov. However, the genotype alone does not fully predict the severity or the response to ERT in all cases mdpi.comgaucherdisease.org. Research continues to explore other contributing factors to this variability. This includes the influence of epigenetic modifications and environmental factors, which are increasingly recognized for their potential impact on disease presentation and ERT effectiveness tandfonline.comnih.gov. Furthermore, the specific nature of how different GBA1 mutations affect protein folding, trafficking to the lysosome, and interaction with co-factors like Saposin C can lead to varying levels of residual enzyme activity and substrate accumulation, influencing individual responses to the exogenous enzyme nih.govwikipedia.orgnih.gov. Understanding the molecular basis of these differential responses is crucial for predicting treatment outcomes and potentially tailoring therapeutic approaches.

Integration of Omics Data for Deeper Mechanistic Understanding

The application of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is providing deeper insights into the complex pathophysiology of Gaucher disease and the mechanisms underlying ERT response gridssymposium.orgcelerion.com. Integrating these large datasets can help identify novel biomarkers for disease severity, progression, and treatment monitoring gridssymposium.orgmarketresearchfuture.com. Furthermore, omics data can reveal perturbed biological pathways beyond the primary accumulation of glucosylceramide, such as those involved in inflammation, autophagy, and mitochondrial function, which are increasingly implicated in Gaucher disease pathogenesis researchgate.netd-nb.infofrontiersin.org. Analyzing omics data from patients before and after this compound treatment can help elucidate the molecular pathways that are successfully modulated by ERT and identify those that remain dysregulated, pointing towards potential targets for combination therapies or alternative treatment strategies.

Exploration of Glucocerebrosidase Beyond Lysosomal Function in Cellular Processes

While glucocerebrosidase is primarily known as a lysosomal enzyme responsible for the degradation of glucosylceramide, emerging research suggests it may have functions beyond the lysosome nih.govwikipedia.org. Studies indicate potential roles for glucocerebrosidase in cellular processes such as autophagy, protein handling (particularly alpha-synuclein), and calcium homeostasis researchgate.netd-nb.infofrontiersin.org. The link between GBA1 mutations and an increased risk of developing Parkinson's disease highlights a potential non-lysosomal or broader cellular dysfunction associated with altered glucocerebrosidase activity or protein levels d-nb.infofrontiersin.org. Future research aims to fully characterize these extra-lysosomal roles of glucocerebrosidase and understand how their disruption in Gaucher disease and GBA1-associated parkinsonism contributes to the diverse clinical manifestations. This expanded understanding could reveal new therapeutic targets that go beyond simply restoring lysosomal glucocerebrosidase activity.

Computational Modeling and In Silico Approaches for Enzyme Engineering

Computational modeling and in silico approaches are becoming increasingly valuable tools in the research and development of improved enzyme replacement therapies for Gaucher disease researchgate.netresearchgate.netfastercapital.comhtct.com.brresearchgate.netscientificarchives.com. These methods can be used to predict the structural and functional consequences of GBA1 mutations, guide the rational design of modified glucocerebrosidase enzymes with enhanced catalytic activity, stability, or targeting capabilities, and simulate enzyme-substrate interactions nih.govresearchgate.netfrontiersin.org. Quantitative systems pharmacology (QSP) models are being developed to simulate the complex biological processes involved in Gaucher disease and predict the response to ERT and other therapies within heterogeneous patient populations researchgate.netresearchgate.net. These computational tools can accelerate the design and testing of novel enzyme variants and therapeutic strategies, reducing the need for extensive experimental work and potentially leading to the development of more effective and personalized treatments.

Q & A

Q. How do researchers design trials to compare this compound with newer ERTs (e.g., velaglucerase)?

  • Answer: Non-inferiority trials with composite endpoints (e.g., hematological + skeletal outcomes) are optimal. Power calculations should account for expected effect sizes (e.g., 10% difference in platelet response) and attrition rates. Use blinded endpoint adjudication committees to reduce bias .

Data Presentation Guidelines

  • Tables: Include dose-stratified efficacy metrics (e.g., mean Δ liver volume ± SD) and p-values for intergroup comparisons .
  • Figures: Use Kaplan-Meier curves for time-to-therapeutic-goal analyses or tornado diagrams for sensitivity analyses .
  • Ethics: Report IRB approval numbers and data anonymization methods per CONSORT guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.